molecular formula C9H9NO3 B1392450 1-(4-Nitrophenyl)cyclopropan-1-ol CAS No. 1243040-00-7

1-(4-Nitrophenyl)cyclopropan-1-ol

Cat. No.: B1392450
CAS No.: 1243040-00-7
M. Wt: 179.17 g/mol
InChI Key: HOLQSQQZKZEYMV-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a nitro group at the para position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)cyclopropan-1-ol typically involves the cyclopropanation of 4-nitrostyrene. One common method is the reaction of 4-nitrostyrene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, yielding this compound as the primary product .

Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis often involves similar cyclopropanation reactions with appropriate safety measures due to the hazardous nature of diazomethane.

Chemical Reactions Analysis

1-(4-Nitrophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Nitrophenyl)cyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)cyclopropan-1-ol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biological molecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-(4-Nitrophenyl)cyclopropan-1-ol can be compared with other cyclopropane derivatives such as:

Properties

IUPAC Name

1-(4-nitrophenyl)cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLQSQQZKZEYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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